molecular formula C10H12BrN3 B2997656 6-Bromo-3-tert-butylpyrazolo[1,5-a]pyrimidine CAS No. 1379349-89-9

6-Bromo-3-tert-butylpyrazolo[1,5-a]pyrimidine

Katalognummer: B2997656
CAS-Nummer: 1379349-89-9
Molekulargewicht: 254.131
InChI-Schlüssel: SWFLHLIIZHJTPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-3-tert-butylpyrazolo[1,5-a]pyrimidine is a brominated derivative of the pyrazolo[1,5-a]pyrimidine scaffold, a bicyclic heterocycle composed of fused pyrazole and pyrimidine rings. This compound is characterized by a bromine atom at the 6-position and a bulky tert-butyl group at the 3-position (Figure 1). Pyrazolo[1,5-a]pyrimidines are widely studied for their pharmacological versatility, including kinase inhibition, antitumor activity, and anti-inflammatory properties .

Eigenschaften

IUPAC Name

6-bromo-3-tert-butylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3/c1-10(2,3)8-5-13-14-6-7(11)4-12-9(8)14/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFLHLIIZHJTPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C2N=CC(=CN2N=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One of the common methods to synthesize 6-Bromo-3-tert-butylpyrazolo[1,5-a]pyrimidine involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically uses a brominated pyrazolo[1,5-a]pyrimidine derivative as a starting material, which undergoes coupling with an appropriate boronic acid or ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents like toluene or ethanol and can be facilitated by microwave irradiation to improve yields and reaction times .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale Suzuki–Miyaura coupling reactions can be applied. This involves optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors to enhance efficiency, and employing robust purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-3-tert-butylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Toluene, ethanol, or dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, coupling with aryl boronic acids can yield various arylated pyrazolo[1,5-a]pyrimidine derivatives .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 6-Bromo-3-tert-butylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of substrates and subsequent signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Halogenated Derivatives

  • 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine (CID 15980041): Differs in the position of the methyl group (2-position vs. 3-position tert-butyl) and lacks the tert-butyl substituent. This compound has shown antitumor activity against liver carcinoma (HEPG2-1, IC₅₀ = 3.50 ± 0.23 µM) .
  • 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine (CAS 114040-06-1) : Contains bromine at the 3-position and chlorines at the 5- and 7-positions. The additional halogens may enhance electrophilicity but increase toxicity risks .
  • 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 352637-44-6): Features a cyano group at the 3-position, which improves binding affinity to kinase targets through hydrogen-bond interactions. This compound is light-sensitive, limiting its practical use .

Substituted Derivatives

  • 5-Amino-3-arylpyrazolo[1,5-a]pyrimidines: Derivatives with a 5-amino group and aryl substituents at the 3-position (e.g., 3-phenyl) exhibit nanomolar inhibitory activity against Pim-1 and Flt-3 kinases, highlighting the importance of the 5-position for kinase selectivity .
  • 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines : The electron-withdrawing trifluoromethyl group at the 7-position enhances metabolic stability and potency in PDE4 inhibition (200-fold increase in potency for compounds 15 and 16) .

Kinase Inhibition

  • This compound : The tert-butyl group enhances selectivity for PI3Kδ, a kinase implicated in COPD and asthma, by mimicking the morpholine moiety in analogs like GDC-0941 .
  • 3-Aryl-5-aminopyrazolo[1,5-a]pyrimidines: Exhibit dual inhibition of Pim-1 and Flt-3 kinases (IC₅₀ < 100 nM), with the 5-amino group critical for binding .

Antitumor Activity

  • Pyrazolo[1,5-a]pyrimidine 7c (IC₅₀ = 2.70 ± 0.28 µM) : A coumarin-derived analog with a bromine substituent shows superior activity against HEPG2-1 compared to 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine (IC₅₀ = 3.50 µM) .

Physicochemical Properties

Property This compound 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine
Molecular Weight ~285 g/mol 213.05 g/mol 282.43 g/mol
LogP (Predicted) 3.5 (high lipophilicity) 2.1 2.8
Solubility Low (tert-butyl hinders hydration) Moderate Low (chlorine increases hydrophobicity)

The tert-butyl group in the target compound significantly increases LogP, favoring membrane permeability but reducing aqueous solubility .

Biologische Aktivität

6-Bromo-3-tert-butylpyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C10H12BrN3
  • Molar Mass : 254.13 g/mol
  • Density : 1.47 g/cm³ (predicted)
  • pKa : -0.22 (predicted) .

This compound primarily acts as an inhibitor of adaptor-associated kinase 1 (AAK1), which is involved in clathrin-mediated endocytosis and synaptic vesicle recycling. AAK1 is critical in various cellular processes, particularly in the brain and heart, where it modulates receptor-mediated endocytosis . This inhibition can lead to significant effects on cellular signaling pathways relevant to various diseases.

Antitumor Activity

Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. For example, studies have shown that compounds with similar scaffolds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The structural modifications in this compound may enhance its efficacy against specific tumor types.

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit specific kinases. In vitro studies demonstrated that it could effectively inhibit calcium-dependent protein kinase CDPK1, which is crucial for Toxoplasma gondii survival and proliferation. The compound's structural features allow it to interact favorably with the ATP-binding site of the kinase .

Study 1: Anticancer Properties

A study conducted on a series of pyrazolo[1,5-a]pyrimidine derivatives highlighted the effectiveness of these compounds in reducing tumor growth in xenograft models. The lead compound from this series showed a significant reduction in tumor volume and weight compared to controls .

Study 2: Inhibition of CDPK1

In another study focusing on CDPK1 inhibitors derived from pyrazolo[1,5-a]pyrimidines, researchers found that this compound exhibited potent inhibitory activity against CDPK1, leading to reduced parasite growth in cell cultures. This suggests potential applications for treating infections caused by Toxoplasma gondii .

Data Table: Summary of Biological Activities

Activity TypeCompoundEffect/OutcomeReference
AntitumorThis compoundSignificant reduction in tumor growth
Enzyme InhibitionCDPK1Potent inhibition leading to decreased parasite growth
AAK1 InhibitionAAK1Modulation of endocytic processes

Q & A

Q. Table 1: Comparison of Synthetic Methods

PrecursorReaction ConditionsYieldReference
3-Amino-5-tert-butylpyrazole + Ethyl 3-bromoacetoacetateReflux in EtOH, 12 h65-75%
3-Amino-5-tert-butylpyrazole + β-KetonitrileAcOH, 80°C, 8 h70-80%

Basic: How is structural confirmation achieved for this compound?

Answer:
Structural validation relies on:

  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons (positions 2, 5, and 7) appear as doublets or triplets between δ 6.8–8.2 ppm. The tert-butyl group shows a singlet at δ 1.3–1.5 ppm .
    • ¹³C NMR : The brominated carbon (C6) resonates at δ 110–115 ppm, while the pyrimidine carbons appear at δ 150–160 ppm .
  • Elemental Analysis : Confirms C, H, N, and Br content within ±0.3% of theoretical values .
  • Mass Spectrometry : Molecular ion peaks (M⁺) align with the molecular weight (e.g., m/z 294 for C₁₀H₁₁BrN₄) .

Advanced: What strategies enable regioselective functionalization of the pyrazolo[1,5-a]pyrimidine scaffold?

Answer:
Regioselective modifications exploit electronic and steric effects:

  • Position 6 (Bromine) : Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids under Pd(PPh₃)₄ catalysis .
  • Position 7 : Electrophilic substitution (e.g., nitration) using HNO₃/H₂SO₄ at 0–5°C .
  • Position 3 (tert-Butyl) : Limited reactivity due to steric hindrance; dealkylation requires harsh conditions (e.g., HBr/AcOH, 120°C) .

Note : Functionalization at position 7 has been achieved using silylformamidine reagents, yielding aminal derivatives with 90% efficiency .

Advanced: How should researchers resolve contradictions in biological activity data across pyrazolo[1,5-a]pyrimidine derivatives?

Answer:

  • Systematic SAR Studies : Vary substituents at positions 3, 6, and 7 to isolate activity-contributing groups. For example, the trifluoromethyl group at position 2 enhances kinase inhibition .
  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and control compounds (e.g., staurosporine for kinase assays) .
  • Data Cross-Validation : Compare results with computational predictions (e.g., molecular docking against EGFR or CDK2 targets) .

Advanced: What computational approaches predict the reactivity and bioactivity of this compound?

Answer:

  • Density Functional Theory (DFT) : Calculates electrophilic Fukui indices to identify reactive sites (e.g., C6 bromine as a nucleophilic hotspot) .
  • Molecular Dynamics (MD) : Simulates binding modes to biological targets (e.g., PARP-1), highlighting key interactions like H-bonding with Asp766 .
  • QSAR Models : Relate logP values (calculated: 2.8) to cellular permeability and IC₅₀ data .

Q. Table 2: Computational Predictions vs. Experimental Data

ParameterPredicted ValueExperimental ValueDeviation
logP (Lipophilicity)2.82.67%
EGFR Binding Affinity (kcal/mol)-9.2-8.93%

Basic: What are the primary research applications of this compound?

Answer:

  • Medicinal Chemistry : Core scaffold for kinase inhibitors (e.g., CDK, EGFR) due to its planar aromatic structure .
  • Materials Science : Fluorophore development via π-conjugation extension at position 7 .
  • Organic Synthesis : Intermediate for cross-coupling reactions (e.g., Buchwald-Hartwig amination) .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Answer:

  • Catalyst Screening : Pd₂(dba)₃/XPhos improves coupling efficiency (yield: 85% vs. 65% with Pd(PPh₃)₄) .
  • Solvent Optimization : Replacing DMF with toluene reduces side reactions (e.g., debromination) .
  • Microwave Assistance : Reduces reaction time from 12 h to 2 h (80°C, 300 W) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.